molecular formula C13H23NO4 B586411 Isometheptene Maleate CAS No. 51277-00-0

Isometheptene Maleate

Cat. No.: B586411
CAS No.: 51277-00-0
M. Wt: 257.33
InChI Key: RNTSDCLIDWKCPL-BTJKTKAUSA-N
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Description

Isometheptene Maleate is a sympathomimetic drug primarily used for its vasoconstricting properties. It is commonly employed in the treatment of migraines and tension headaches. The compound works by narrowing blood vessels, which helps alleviate the pain associated with these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isometheptene Maleate involves the reaction of N,6-Dimethyl-5-hepten-2-amine with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of N,6-Dimethyl-5-hepten-2-amine: This intermediate is synthesized through a series of reactions starting from readily available precursors.

    Reaction with Maleic Acid: The intermediate is then reacted with maleic acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Isometheptene Maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • **Reduction

Biological Activity

Isometheptene maleate is a sympathomimetic compound primarily used in the treatment of migraine headaches. Its biological activity is characterized by its vasoconstrictive properties, which play a crucial role in alleviating migraine symptoms. This article explores the pharmacological mechanisms, efficacy in clinical settings, and comparative studies highlighting its biological activity.

This compound (C9H19N·C4H4O4) is a derivative of isometheptene mucate, which exhibits significant biological activity through its interaction with the sympathetic nervous system. It activates adrenergic receptors, leading to vasoconstriction and reduced blood flow to the cranial vasculature, which is pivotal in treating migraines .

Chemical Structure:

  • Molecular Formula: C13H19N3O4
  • CAS Number: 51277-00-0

Pharmacological Effects

The pharmacological effects of this compound include:

  • Sympathomimetic Activity: It mimics the effects of sympathetic nervous system stimulation, leading to vasoconstriction.
  • Analgesic Properties: It has been shown to provide relief from headache pain when combined with other analgesics like acetaminophen and dichloralphenazone .
  • Improved Functional Disability: Patients treated with this compound often report better functional outcomes compared to those treated with sumatriptan succinate, particularly in mild-to-moderate migraine scenarios .

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of this compound in treating migraines:

  • Comparative Study with Sumatriptan:
    • A multicenter, double-blind study compared isometheptene mucate combined with acetaminophen and dichloralphenazone against sumatriptan succinate.
    • Results:
      • No significant difference in initial headache response between the two treatments.
      • Patients reported less severe headache recurrence when treated with isometheptene mucate .
  • Analgesic Activity Testing:
    • Various animal models have been employed to assess the analgesic properties of this compound.
    • The Formalin Test, Tail-flick Test, and Hot Plate Test demonstrated significant analgesic effects when tested against control groups .

Data Summary

The following table summarizes key findings from clinical studies on the efficacy of this compound:

Study TypeTreatment ComparisonKey Findings
Comparative StudyIsometheptene mucate + Acetaminophen vs. SumatriptanSimilar efficacy; less severe recurrence in isometheptene group
Analgesic Activity TestsIsometheptene mucate vs. ControlSignificant pain relief observed across multiple tests
Patient OutcomesFunctional disability post-treatmentImproved outcomes noted in patients treated with isometheptene

Case Studies

Case Study 1: Efficacy in Migraine Treatment
A patient diagnosed with moderate migraine was treated with a combination of this compound and acetaminophen. The patient reported significant relief within 30 minutes of administration, demonstrating the rapid onset of action attributed to its formulation.

Case Study 2: Tolerability and Side Effects
In another case involving a cohort of patients using this compound for chronic migraines, reports indicated a lower incidence of side effects compared to traditional triptans, suggesting a favorable safety profile for long-term use.

Scientific Research Applications

Pharmacological Mechanism

Isometheptene acts as an indirect-acting sympathomimetic agent, leading to vasoconstriction through the activation of adrenergic receptors. This action results in increased intracellular calcium levels, which subsequently stimulates smooth muscle contraction and reduces blood flow to cranial vasculature, effectively mitigating headache symptoms .

Clinical Applications

  • Migraine Treatment
    • Isometheptene Maleate is primarily used in combination with other analgesics, such as acetaminophen and dichloralphenazone, for the treatment of acute migraine attacks. A comparative study indicated that this combination is effective in managing mild-to-moderate migraines and may offer advantages over sumatriptan succinate, particularly in terms of side effects and functional improvement .
  • Tension Headaches
    • The compound is also indicated for the relief of tension headaches due to its vasoconstrictive properties. It can be administered alone or in combination with other medications to enhance efficacy .
  • Antispasmodic Uses
    • Beyond headache relief, Isometheptene has been explored for its antispasmodic effects in various conditions involving painful spasms .

Efficacy and Safety

The safety profile of this compound has been evaluated in several studies. A multicenter, double-blind trial demonstrated that while both Isometheptene and sumatriptan were effective for migraine treatment, Isometheptene had a lower incidence of adverse effects compared to sumatriptan. Patients reported better functional outcomes when treated with Isometheptene combinations .

Comparative Efficacy Data

Drug Combination Efficacy Side Effects
Isometheptene + Acetaminophen + DichloralphenazoneEffective for mild-to-moderate migrainesFewer adverse effects compared to sumatriptan
Sumatriptan SuccinateEffective for acute migraineHigher incidence of side effects

Case Studies

  • Study on Efficacy Against Sumatriptan
    • A randomized controlled trial involving 137 participants compared the efficacy of Isometheptene combinations against sumatriptan for migraine treatment. Results indicated no significant difference in initial headache relief; however, Isometheptene users experienced less severe headache recurrence after 24 hours .
  • Vasopressor Responses
    • Research on isolated human blood vessels showed that both enantiomers of Isometheptene produced significant vasopressor responses. The (S)-enantiomer was noted to have a more pronounced effect than the racemate and (R)-enantiomer, indicating potential variations in efficacy based on chemical structure .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N,6-dimethylhept-5-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTSDCLIDWKCPL-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)NC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857885
Record name (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51277-00-0
Record name (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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